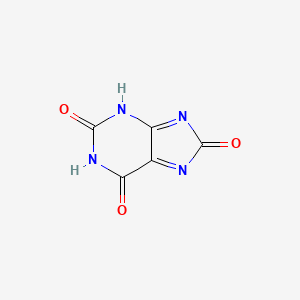

1H-Purine-2,6,8(3H)-trione

Description

Contextualization within Purine (B94841) Catabolism Pathways

Uric acid is the terminal product of purine degradation in humans. msdmanuals.commdpi.com Purines, which are essential components of nucleic acids (DNA and RNA) and cellular energy molecules like adenosine (B11128) triphosphate (ATP), are broken down in a series of enzymatic steps primarily occurring in the liver. mdpi.comnih.gov

The catabolic pathway converges on the formation of the purine base xanthine (B1682287). wikipedia.orgmdpi.com This occurs through two main branches:

From Adenosine Monophosphate (AMP): AMP is converted to inosine (B1671953) monophosphate (IMP), which is then processed to hypoxanthine (B114508). mdpi.comnih.gov

From Guanine (B1146940) Monophosphate (GMP): GMP is broken down to guanine, which is then converted to xanthine. wikipedia.org

The final two steps of the pathway are catalyzed by the enzyme xanthine oxidase. wikipedia.orgnih.gov This enzyme first oxidizes hypoxanthine to xanthine and then oxidizes xanthine to uric acid. nih.govdroracle.ai The production of uric acid is therefore intrinsically linked to the turnover of nucleic acids and the cellular energy state. For instance, conditions leading to rapid ATP breakdown can increase the flux through the purine degradation pathway, resulting in higher uric acid production. pharmgkb.org

The key enzymes and transformations in the final stages of purine catabolism are summarized in the table below.

| Precursor | Enzyme | Product |

| Hypoxanthine | Xanthine Oxidase | Xanthine |

| Xanthine | Xanthine Oxidase | Uric Acid |

Table 1: Key Enzymatic Steps in Uric Acid Formation. This table outlines the final enzymatic reactions in the purine catabolism pathway leading to the synthesis of uric acid. wikipedia.orgdroracle.ai

Overview of its Homeostatic Regulation

The homeostatic regulation of uric acid is a complex process involving a delicate balance between its production in the liver and its excretion, which occurs via two primary routes: the kidneys and the intestines. mdpi.comnih.gov In healthy individuals, approximately two-thirds of uric acid is excreted by the kidneys, with the remaining one-third eliminated through the intestines, a process known as intestinal uricolysis. mdpi.commdpi.com

At the physiological pH of 7.4, most uric acid exists as its urate anion form, which requires specialized membrane transporters to move across cell membranes. mdpi.comnih.gov The regulation of serum urate levels is therefore highly dependent on the function of these transporters in both the kidneys and the gut. mdpi.com

Renal Excretion: The kidneys are the principal regulators of uric acid levels. nih.govpharmgkb.org After being freely filtered by the glomerulus, the vast majority of urate (around 90%) is reabsorbed back into the bloodstream, primarily in the proximal tubule. mdpi.comnih.gov This extensive reabsorption is mediated by a complex interplay of transporter proteins. Key transporters involved in reabsorption include Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9). mdpi.com Conversely, other transporters, such as ATP-binding cassette transporter G2 (ABCG2) and members of the Organic Anion Transporter (OAT) family, are responsible for secreting urate from the blood into the tubular lumen for excretion in the urine. researchgate.netresearchgate.net

Intestinal Excretion: The intestine plays a significant, albeit secondary, role in uric acid excretion. krcp-ksn.org This pathway becomes particularly important when renal function is impaired. krcp-ksn.org Urate is transported from the bloodstream into intestinal epithelial cells, facilitated mainly by GLUT9, and then secreted into the intestinal lumen, a process in which ABCG2 is a key player. researchgate.netkrcp-ksn.org

The table below details the major transporters involved in uric acid homeostasis.

| Transporter | Location | Primary Function |

| URAT1 (SLC22A12) | Kidney (Apical membrane of proximal tubule) | Urate Reabsorption |

| GLUT9 (SLC2A9) | Kidney (Basolateral membrane), Intestine | Urate Reabsorption (Kidney), Urate Excretion (Intestine) |

| ABCG2 | Kidney (Apical membrane), Intestine | Urate Secretion/Excretion |

| OAT1 / OAT3 | Kidney (Basolateral membrane) | Urate Secretion |

| NPT1 / NPT4 | Kidney (Apical membrane) | Urate Secretion |

Table 2: Major Urate Transporters and Their Functions. This interactive table summarizes the key proteins responsible for transporting urate in the kidneys and intestines, thereby regulating its systemic levels. mdpi.commdpi.comresearchgate.netresearchgate.net

Genetic variations in the genes encoding these transporters can significantly impact an individual's serum urate levels, highlighting the critical role of this finely tuned transport system in maintaining uric acid homeostasis. krcp-ksn.orgunair.ac.id

Structure

3D Structure

Properties

CAS No. |

67708-21-8 |

|---|---|

Molecular Formula |

C5H2N4O3 |

Molecular Weight |

166.09 g/mol |

IUPAC Name |

3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H2N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H2,7,8,9,10,11,12) |

InChI Key |

QBWXIMRDQPYHAG-UHFFFAOYSA-N |

Canonical SMILES |

C12=NC(=O)N=C1NC(=O)NC2=O |

Origin of Product |

United States |

Enzymology and Molecular Mechanisms of 1h Purine 2,6,8 3h Trione Metabolism

Purine (B94841) Biosynthesis Pathways

The formation of 1H-Purine-2,6,8(3H)-trione, commonly known as uric acid, is the terminal step of purine metabolism in humans. nih.govunibo.itnih.gov The intricate pathways of purine biosynthesis are fundamental to cellular function, providing the necessary building blocks for DNA and RNA. mdpi.com These pathways are broadly categorized into two main routes: de novo synthesis and the salvage pathway.

De Novo Purine Synthesis Enzymatic Mechanisms

De novo purine synthesis is an energy-intensive process that constructs purine nucleotides from simple precursors. mdpi.com This highly conserved pathway involves a series of enzymatic steps to build the purine ring structure on a phosphoribosyl pyrophosphate (PRPP) backbone. mdpi.comnews-medical.net

The process begins with the synthesis of PRPP from ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. news-medical.net The first committed step is catalyzed by amidophosphoribosyltransferase, which is the flux-controlling step of the pathway. news-medical.net A multienzyme complex, often referred to as the purinosome, is thought to facilitate the channeling of intermediates through the subsequent reactions. mdpi.com This complex includes enzymes that catalyze the sequential addition of atoms from glycine, formate, glutamine, aspartate, and carbon dioxide to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP). nih.gov IMP then serves as a crucial branch point, leading to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov The regulation of these pathways is critical to maintain appropriate nucleotide levels and prevent the overproduction of uric acid. news-medical.netfiveable.me

Purine Salvage Pathway Enzymatic Mechanisms

In contrast to the energy-demanding de novo synthesis, the purine salvage pathway is an efficient recycling mechanism. It reclaims purine bases and nucleosides generated from the degradation of nucleic acids. mdpi.com This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.

Two key enzymes are central to the purine salvage pathway:

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : This enzyme catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) back to their respective nucleotides, IMP and GMP, using PRPP. nih.govresearchgate.net

Adenine (B156593) phosphoribosyltransferase (APRT) : This enzyme salvages adenine by converting it to AMP. mdpi.com

Deficiencies in these salvage pathway enzymes, particularly HGPRT, can lead to an accumulation of purine bases, which are then shunted into the catabolic pathway, resulting in the overproduction of uric acid. researchgate.net

Terminal Enzymes in 1H-Purine-2,6,8(3H)-trione Formation

The final two steps in the degradation of purines to uric acid are catalyzed by a single, complex enzyme: xanthine (B1682287) oxidoreductase. researchgate.netjst.go.jp This enzyme converts hypoxanthine to xanthine, and subsequently, xanthine to 1H-Purine-2,6,8(3H)-trione. researchgate.netwikipedia.org

Xanthine Oxidoreductase (XOR) Molecular Catalysis

Xanthine oxidoreductase (XOR) is a large, homodimeric metalloflavoprotein with a molecular weight of approximately 270 kDa. wikipedia.orgnih.gov Each subunit of the enzyme contains a molybdenum cofactor (MoCo), two distinct iron-sulfur centers ([2Fe-2S]), and a flavin adenine dinucleotide (FAD) molecule. researchgate.netwikipedia.orgpnas.org The oxidative hydroxylation of its substrates occurs at the molybdenum center. pnas.org The electrons generated from this reaction are then transferred internally through the iron-sulfur centers to the FAD cofactor, where they are ultimately passed to an electron acceptor. researchgate.netpnas.org

Interconversion of Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO)

XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). researchgate.netnih.gov These two forms are products of the same gene but differ in their preferred electron acceptor. mdpi.com

Xanthine Dehydrogenase (XDH) : This is the predominant form of the enzyme in vivo under normal physiological conditions. nih.gov XDH preferentially uses NAD+ (nicotinamide adenine dinucleotide) as its electron acceptor, producing NADH. nih.govnih.gov

Xanthine Oxidase (XO) : The XO form does not react with NAD+ but instead uses molecular oxygen as its electron acceptor. nih.govportlandpress.com This reaction leads to the production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. researchgate.netnih.govportlandpress.com

The conversion from the XDH to the XO form can occur through two primary mechanisms:

Reversible oxidation of sulfhydryl residues : This process can be reversed by sulfhydryl reagents. mdpi.comportlandpress.com

Irreversible proteolytic modification : Limited proteolysis can permanently convert XDH to XO. pnas.orgmdpi.comportlandpress.com This conversion is thought to be significant in pathological conditions such as ischemia-reperfusion injury. portlandpress.com In some cases, disulfide bond formation between specific cysteine residues can also lock the enzyme in the XO form. researchgate.netnih.gov

Cofactor Requirements and Electron Transfer Mechanisms

The catalytic activity of XOR is critically dependent on its array of redox-active cofactors. pnas.orgnih.gov Each subunit of the homodimer contains one molybdenum center, one FAD, and two distinct [2Fe-2S] iron-sulfur clusters. pnas.org

The catalytic cycle begins at the molybdenum cofactor, where the substrate (hypoxanthine or xanthine) is hydroxylated. pnas.org This reaction involves the transfer of two electrons to the molybdenum center, reducing it from Mo(VI) to Mo(IV). pnas.org The oxygen atom incorporated into the substrate is derived from water, not molecular oxygen. wikipedia.orgpnas.org

Following the reduction of the molybdenum center, the electrons are transferred intramolecularly to the other redox centers. nih.govnih.gov This electron transfer is a rapid process, with the electrons equilibrating between the molybdenum center, the two iron-sulfur clusters, and the FAD cofactor based on their respective reduction potentials. nih.govnih.gov The iron-sulfur clusters act as a conduit, funneling the electrons from the molybdenum site to the FAD site. rcsb.org

Finally, at the FAD site, the electrons are transferred to the terminal electron acceptor. In the XDH form, this is NAD+. In the XO form, molecular oxygen accepts the electrons, leading to the formation of ROS. pnas.orgnih.gov The mechanism of electron transfer within the enzyme is thought to involve tunneling. nih.gov

1H-Purine-2,6,8(3H)-trione Degradation: Uricase Enzymology and Evolution

Molecular Paleontology of Uricase Pseudogenization in Primates

Transcriptional and Post-Translational Regulation of XOR Activity

The expression and activity of xanthine oxidoreductase (XOR), the enzyme responsible for the final two steps of purine catabolism leading to uric acid, are tightly controlled at both the transcriptional and post-translational levels. nih.govmdpi.com This regulation is influenced by a variety of factors, including oxygen tension, cytokines, glucocorticoids, reactive oxygen species (ROS), and calcium. mdpi.comnih.gov

Oxygen Tension: Oxygen levels play a crucial role in regulating XOR expression. por-journal.com Hypoxia, or low oxygen tension, has been shown to upregulate XOR expression at the transcriptional level. por-journal.comnih.gov This response is mediated, in part, by hypoxia-inducible factors (HIF). por-journal.com Conversely, hyperoxia, or high oxygen tension, tends to downregulate XOR expression. por-journal.comnih.gov The ratio of the two forms of XOR, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), does not significantly change under varying oxygen concentrations. nih.gov At the post-translational level, low oxygen tension can slow the electron flux rate within the enzyme, favoring the production of hydrogen peroxide over superoxide radicals. unibo.it Furthermore, oxygen can act as a competitive inhibitor of nitrite (B80452) reduction by XO, a process that generates nitric oxide. nih.gov

Cytokines: Pro-inflammatory cytokines are significant regulators of XOR gene expression. nih.gov Various cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1 (IL-1), and interleukin-6 (IL-6), have been demonstrated to upregulate XOR transcription. mdpi.comnih.gov The regulatory region of the XOR gene contains multiple potential cytokine-responsive elements that facilitate this transcriptional activation. nih.gov This upregulation of XOR by cytokines is a key component of the inflammatory response.

Glucocorticoids: Glucocorticoids, a class of steroid hormones, also modulate XOR expression. nih.gov For instance, dexamethasone (B1670325) has been shown to increase XOR transcription. nih.gov The response to glucocorticoids can be cell-type specific; for example, in murine mammary epithelial cells, glucocorticoids activate XOR expression in alveolar cells but not in the epithelial cells of lactiferous ducts. nih.gov Interestingly, some studies have reported inconsistent effects of glucocorticoids on xanthine oxidase. oup.com The anti-inflammatory action of glucocorticoids can be impaired by the xanthine oxidase/xanthine system through the downregulation of histone deacetylase 2 (HDAC2) activity and expression. nih.gov

Reactive Oxygen Species (ROS): The relationship between ROS and XOR is complex and bidirectional. XOR itself is a significant source of ROS, producing superoxide and hydrogen peroxide during the oxidation of purines. nih.govamegroups.org In turn, ROS can modulate XOR activity. Hydrogen peroxide (H₂O₂) can stimulate the conversion of the XDH form to the XO form, which preferentially uses oxygen as an electron acceptor, thus creating a feed-forward mechanism for further ROS production. ahajournals.org This conversion appears to be a key event in various pathological conditions. amegroups.org However, some studies suggest that lower levels of ROS might downregulate XOR gene expression. researchgate.net

Calcium: Intracellular calcium levels influence the post-translational modification of XOR. ahajournals.org An increase in intracellular calcium, which can be triggered by stimuli like H₂O₂, promotes the irreversible conversion of XDH to XO. ahajournals.org This calcium-dependent conversion is a critical step in amplifying ROS production under certain pathological conditions. ahajournals.org The dysfunction of sarcoplasmic reticulum Ca²⁺-ATPase due to oxidant stress, which can be initiated by XDH-mediated radical generation, is a feature of postischemic myocardial injury. acs.org

Guanine Deaminase Enzymatic Function

Guanine deaminase (GDA), also known as guanase, is a crucial enzyme in the purine catabolism pathway. ontosight.aimdpi.com Its primary function is to catalyze the hydrolytic deamination of guanine, converting it into xanthine and ammonia (B1221849). mdpi.comresearchgate.net This reaction is a key step that channels guanine into the same degradation pathway as hypoxanthine, ultimately leading to the formation of uric acid in humans. ontosight.ai

The enzymatic activity of GDA is essential for maintaining the homeostasis of purine nucleotides within the cell. ontosight.aicreative-enzymes.com By converting guanine to xanthine, GDA helps regulate the intracellular pool of nucleotides, which are vital for DNA and RNA synthesis. creative-enzymes.comontosight.ai Dysregulation of GDA activity can lead to an imbalance in purine metabolism, potentially contributing to conditions associated with abnormal uric acid levels. ontosight.aiontosight.ai

From a biochemical perspective, GDA is a hydrolase. researchgate.net In some organisms, its activity relies on the cofactor pyridoxal (B1214274) phosphate (PLP) to facilitate the removal of the amino group from guanine. creative-enzymes.com Structural analyses of GDAs from different species suggest that factors like hydrogen bonds can enhance substrate affinity and that appropriately sized active pockets contribute to high enzyme activity. mdpi.com

Beyond its metabolic role, in higher eukaryotes, GDA has been implicated in other cellular functions, such as the regulation of dendrite growth and branching in neurons. researchgate.net

1H-Purine-2,6,8(3H)-trione Degradation: Uricase Enzymology and Evolution

Uricase Enzymatic Properties and Reaction Mechanisms

Uricase, also known as urate oxidase, is a key enzyme in the purine degradation pathway in most mammals, but it is absent in humans and some higher primates. plos.orgbiomedscidirect.com It is a homotetrameric enzyme, meaning it is composed of four identical subunits. plos.orgplos.org The primary function of uricase is to catalyze the oxidation of uric acid (1H-Purine-2,6,8(3H)-trione) to a more soluble and readily excretable compound. plos.org

The enzymatic reaction initiated by uricase involves the conversion of uric acid in the presence of oxygen and water to form 5-hydroxyisourate (B1202459) (HIU) and hydrogen peroxide. plos.orgplos.org HIU is an unstable intermediate that subsequently undergoes non-enzymatic hydrolysis to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). plos.orgplos.org OHCU then spontaneously decarboxylates to form allantoin (B1664786). plos.orgplos.org In organisms that possess a functional uricase, there are often two additional enzymes, HIU hydrolase and OHCU decarboxylase, that catalyze these subsequent steps more efficiently to produce (S)-allantoin. plos.orgplos.org

A key property of uricase is its ability to convert the poorly soluble uric acid into allantoin, which is significantly more soluble. biomedscidirect.comresearchgate.net This increased solubility facilitates the efficient excretion of nitrogenous waste. oup.com Eukaryotic and prokaryotic uricases can differ in their properties; for instance, eukaryotic uricases often exhibit lower thermostability and are more sensitive to inhibition by xanthine. nih.gov

Comparative Evolutionary Biochemistry of Uricase Across Species

Uricase is a highly conserved enzyme found across a wide range of organisms, including bacteria, fungi, plants, and most mammals, suggesting a common evolutionary origin. biomedscidirect.comoup.com Despite this conservation, the enzymatic activity of uricase has varied significantly throughout mammalian evolution. pnas.org

Studies involving the resurrection of ancestral uricase proteins have revealed a progressive, stepwise decrease in enzymatic activity from the last common ancestor of mammals to the last common ancestor of apes. pnas.orgpnas.org The most ancient reconstructed mammalian uricase exhibited significantly higher activity than modern mammalian uricases. pnas.orgpnas.org This gradual decline in catalytic efficiency over millions of years suggests a long period of relaxed purifying selection or potentially adaptive evolution leading to reduced function. gsu.edunih.gov

In most mammals, the presence of a functional uricase enzyme results in low serum uric acid levels, typically in the range of 1 to 2 mg/dL. pnas.orgpnas.org In contrast, species lacking a functional uricase, such as humans and other great apes, have serum uric acid levels that are 3 to 10 times higher. pnas.orgpnas.org Interestingly, while most mammals excrete allantoin, some fish and amphibians further degrade allantoin to allantoic acid, and then to urea (B33335) and glyoxylate. oup.com In certain marine invertebrates, urea is even further broken down into ammonia and carbon dioxide. oup.com

Molecular Paleontology of Uricase Pseudogenization in Primates

The loss of uricase function in hominoids (apes and humans) is a classic example of gene inactivation during evolution, a process known as pseudogenization. biorxiv.orgescholarship.org This event was not a single, abrupt occurrence but rather a gradual process involving the accumulation of multiple mutations over millions of years. oup.comgsu.edu

The molecular fossil record indicates that the decline in uricase enzymatic activity preceded the actual silencing of the gene. pnas.orggsu.edu Ancestral sequence reconstruction suggests that a series of amino acid substitutions progressively diminished the enzyme's catalytic efficiency in the primate lineage. gsu.eduoup.com This functional decline was so significant that by the time nonsense mutations appeared, the enzyme was already nearly inactive. pnas.org

The final silencing of the uricase gene in the common ancestor of great apes and humans is attributed to several key mutations. A nonsense mutation at codon 33 in exon 2 is common to all great apes (orangutans, gorillas, chimpanzees, and humans) and is thought to have occurred around 15 million years ago. oup.comresearchgate.netgsu.edu Additional mutations, including another nonsense mutation at codon 187 and a splice-acceptor site mutation in intron 2, are shared by chimpanzees and humans. gsu.edunih.gov The presence of multiple independent nonsense mutations across different hominid lineages is considered strong evidence for a potential evolutionary advantage associated with higher uric acid levels in early primates. oup.comnih.gov This gradual loss of function, culminating in pseudogenization, highlights a significant shift in purine metabolism during primate evolution. nih.gov

Cellular and Molecular Transport Mechanisms of 1h Purine 2,6,8 3h Trione

Renal Handling of 1H-Purine-2,6,8(3H)-trione

The kidneys are central to maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate while being responsible for 60-70% of the total daily excretion. nih.govnih.gov This bidirectional transport of uric acid across the renal proximal tubule epithelial cells is carried out by various transporters that facilitate its reabsorption back into the bloodstream or its secretion into the tubular lumen for excretion. emjreviews.comfrontiersin.org

Urate Reabsorption Transporters: Structural and Mechanistic Insights

The reabsorption of uric acid from the glomerular filtrate is a critical step in determining its final concentration in the plasma. Several key transporters located on the apical and basolateral membranes of the proximal tubule cells are responsible for this process.

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a major transporter responsible for the reabsorption of uric acid from the proximal tubule. oncotarget.commdpi.com It is an integral membrane protein with 12 transmembrane domains and is a member of the Organic Anion Transporter (OAT) family. oncotarget.comgenecards.org

Substrate Recognition: URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular anions such as chloride, lactate, pyrazinoate, and nicotinate. jci.orgoncotarget.com This exchange mechanism is crucial for its transport activity. The affinity of URAT1 for urate is a key determinant of its reabsorptive capacity. nih.gov While it is a primary urate transporter, it is not entirely monospecific and can interact with other organic anions. nih.gov

Transport Cycle: The transport cycle of URAT1 involves the binding of an intracellular anion, which promotes a conformational change in the transporter, allowing it to bind luminal urate. Subsequent to urate binding, another conformational change occurs, leading to the translocation of urate into the cell and the release of the anion into the lumen. jci.org This cycle is essential for maintaining the electrochemical gradient necessary for continuous urate reabsorption. Inactivating mutations in the SLC22A12 gene can lead to renal hypouricemia, characterized by increased fractional excretion of uric acid, highlighting the central role of URAT1 in renal urate reabsorption. frontiersin.orgsolvobiotech.com

Glucose Transporter 9 (GLUT9), encoded by the SLC2A9 gene, is another critical transporter in the urate reabsorption pathway. frontiersin.orgoncotarget.com Initially identified as a glucose and fructose (B13574) transporter, GLUT9 has been demonstrated to be a high-capacity urate transporter. nih.govplos.org

Substrate Specificity: While GLUT9 can transport glucose and fructose, it exhibits a significantly higher preference for urate, with a transport rate that is 45 to 60 times faster than for glucose. plos.orgacs.org This makes it a highly efficient urate transporter. The transporter has two main isoforms: GLUT9a (long form) is primarily located on the basolateral membrane of the proximal tubule cells, facilitating the exit of reabsorbed urate into the bloodstream, while GLUT9b (short form) is found on the apical membrane. frontiersin.orgoncotarget.com The substrate specificity of GLUT9 is distinct from URAT1, as it is not affected by the same organic anions that interact with URAT1. nih.gov

Transport Dynamics: GLUT9 functions as a facilitative transporter, meaning it does not require metabolic energy directly but relies on the electrochemical gradient of the transported substrate. plos.org It is a voltage-driven transporter, and its activity can be influenced by the membrane potential. mdpi.com Studies using Xenopus oocytes have shown that GLUT9 mediates rapid urate fluxes at physiological concentrations. plos.org The transport mechanism involves conformational changes in the protein that move the substrate binding site from an outward-facing to an inward-facing orientation. nih.gov Mutations in the SLC2A9 gene that impair GLUT9 function are associated with hypouricemia due to reduced urate reabsorption. oncotarget.commdpi.com

Table 1: Key Urate Reabsorption Transporters

| Transporter | Gene | Location in Proximal Tubule | Function | Mechanism |

|---|---|---|---|---|

| URAT1 | SLC22A12 | Apical Membrane | Urate reabsorption from lumen | Anion Exchange (e.g., with Cl⁻, lactate) |

| GLUT9a | SLC2A9 | Basolateral Membrane | Urate efflux into blood | Facilitated Transport (Voltage-driven) |

| GLUT9b | SLC2A9 | Apical Membrane | Urate reabsorption from lumen | Facilitated Transport (Voltage-driven) |

URAT1 (SLC22A12) Substrate Recognition and Transport Cycle

Urate Secretion Transporters: Molecular Operation and Regulation

ATP-binding cassette subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), is a key player in the efflux of uric acid. mdpi.com It is an ATP-binding cassette (ABC) transporter, meaning it utilizes the energy from ATP hydrolysis to actively pump substrates across cell membranes. nih.gov

Efflux Mechanisms: ABCG2 is localized to the apical membrane of proximal tubule cells and functions as a high-capacity urate efflux pump, directly secreting uric acid into the tubular lumen. mdpi.com Its function is crucial for renal urate excretion. nih.gov Studies have demonstrated that ABCG2-mediated urate efflux is dependent on the intracellular urate concentration and can be blocked by specific inhibitors. Beyond the kidney, ABCG2 also plays a significant role in the intestinal excretion of uric acid, providing an important extra-renal pathway for urate elimination. plos.orgnih.gov Dysfunction of ABCG2 due to genetic variants, such as the Q141K polymorphism, leads to reduced urate secretion and is a major cause of hyperuricemia and gout. tandfonline.com

Several other transporters contribute to the secretion of uric acid by facilitating its movement from the blood into the tubular cells and then into the lumen.

Sodium Phosphate (B84403) Transporters (NPTs): NPT1 (SLC17A1) and NPT4 (SLC17A3) are located on the apical membrane of the proximal tubule and are involved in the final step of secretion: the efflux of uric acid from the tubular cells into the lumen. mdpi.comfrontiersin.org These transporters are voltage-driven and can function as organic anion efflux transporters. nih.govnih.gov NPT4, in particular, has been identified as a multispecific organic anion efflux transporter that acts as a secretory pathway for both urate and certain drugs. nih.govnih.gov

Table 2: Key Urate Secretion Transporters

| Transporter | Gene | Location in Proximal Tubule | Function | Mechanism |

|---|---|---|---|---|

| ABCG2 (BCRP) | ABCG2 | Apical Membrane | Urate efflux into lumen | ATP-dependent Efflux Pump |

| OAT1 | SLC22A6 | Basolateral Membrane | Urate uptake from blood | Dicarboxylate Exchange |

| OAT3 | SLC22A8 | Basolateral Membrane | Urate uptake from blood | Dicarboxylate Exchange |

| NPT1 | SLC17A1 | Apical Membrane | Urate efflux into lumen | Voltage-driven Efflux |

| NPT4 | SLC17A3 | Apical Membrane | Urate efflux into lumen | Voltage-driven Efflux |

ABCG2 (BCRP) Efflux Mechanisms

Extra-Renal 1H-Purine-2,6,8(3H)-trione Transport Systems

Intestinal Transport

The intestine serves as a key site for both the absorption of dietary purines, which are metabolized into 1H-Purine-2,6,8(3H)-trione, and the direct secretion of the compound from the circulation into the gut lumen. This bidirectional flux is managed by distinct transporters located on the apical (luminal) and basolateral (blood-facing) membranes of enterocytes.

Luminal Secretion (Efflux): The primary transporter responsible for the secretion of 1H-Purine-2,6,8(3H)-trione from enterocytes into the intestinal lumen is the ATP-binding cassette super-family G member 2, also known as ABCG2 or Breast Cancer Resistance Protein (BCRP). As an ATP-dependent efflux pump located on the apical membrane, ABCG2 actively transports the compound out of the cell, representing a major pathway for extra-renal excretion. Research has demonstrated that genetic variations in the ABCG2 gene, particularly loss-of-function polymorphisms, are strongly associated with reduced intestinal excretion and consequently higher systemic levels of 1H-Purine-2,6,8(3H)-trione.

Basolateral Transport (Influx/Efflux): The solute carrier family 2 member 9 (SLC2A9), commonly known as GLUT9, is the key transporter on the basolateral membrane. The isoform SLC2A9b (GLUT9b) is predominantly expressed here. It functions as a facilitative transporter, mediating the movement of 1H-Purine-2,6,8(3H)-trione between the enterocyte and the bloodstream. Its primary role is believed to be the absorption of the compound from the enterocyte into circulation.

The coordinated action of these transporters determines the net intestinal handling of 1H-Purine-2,6,8(3H)-trione.

Table 1: Key Intestinal Transporters for 1H-Purine-2,6,8(3H)-trione

| Transporter | Gene Name | Protein Family | Cellular Location (Enterocyte) | Primary Function |

|---|---|---|---|---|

| ABCG2 (BCRP) | ABCG2 | ABC Transporter | Apical Membrane | Efflux: Secretion into intestinal lumen |

| GLUT9b | SLC2A9 | Solute Carrier | Basolateral Membrane | Influx/Efflux: Transport into/from circulation |

Hepatic Transport

The liver is the main site of endogenous 1H-Purine-2,6,8(3H)-trione production through the xanthine (B1682287) oxidase pathway. Consequently, efficient transport systems are required to move the newly synthesized compound from hepatocytes into the sinusoidal blood for systemic circulation and eventual excretion.

Hepatic Efflux: The primary transporter mediating the release of 1H-Purine-2,6,8(3H)-trione from hepatocytes is the SLC2A9a (GLUT9a) isoform of the GLUT9 transporter. It is highly expressed on the basolateral membrane of hepatocytes. As a high-capacity facilitative transporter, it efficiently moves the compound down its concentration gradient from the intracellular space, where it is produced, into the bloodstream.

Other Potential Transporters: While GLUT9a is considered the dominant player, other transporters expressed in the liver, such as Organic Anion Transporter 2 (OAT2), encoded by the SLC22A7 gene, have also been suggested to play a role, although their specific contribution to 1H-Purine-2,6,8(3H)-trione efflux is less clearly defined.

Table 2: Key Hepatic Transporters for 1H-Purine-2,6,8(3H)-trione

| Transporter | Gene Name | Protein Family | Cellular Location (Hepatocyte) | Primary Function |

|---|---|---|---|---|

| GLUT9a | SLC2A9 | Solute Carrier | Basolateral Membrane | Efflux: Release into sinusoidal blood |

| OAT2 | SLC22A7 | Solute Carrier | Basolateral Membrane | Potential role in transport; less defined |

Transport in Other Tissues

Beyond the intestine and liver, specific transporters for 1H-Purine-2,6,8(3H)-trione are expressed in other tissues, influencing local concentrations of the compound.

Blood-Brain Barrier (BBB): The transport of 1H-Purine-2,6,8(3H)-trione across the BBB is tightly regulated. GLUT9 is expressed in the endothelial cells that form the barrier, suggesting it may mediate the compound's entry into or exit from the central nervous system.

Vascular and Adipose Tissues: GLUT9 is also expressed in vascular smooth muscle cells (VSMCs) and adipocytes. In these cells, it functions primarily as an influx transporter, mediating the uptake of 1H-Purine-2,6,8(3H)-trione from the circulation into the intracellular environment.

Summary of Major Extra-Renal Transporters

The following table provides a consolidated overview of the principal proteins involved in the extra-renal transport of 1H-Purine-2,6,8(3H)-trione.

Table 3: Consolidated Overview of Extra-Renal 1H-Purine-2,6,8(3H)-trione Transporters

| Transporter | Gene Name | Protein Family | Key Extra-Renal Location(s) | Primary Role in 1H-Purine-2,6,8(3H)-trione Transport |

|---|---|---|---|---|

| ABCG2 (BCRP) | ABCG2 | ABC Transporter | Intestine (Apical) | Efflux: Secretion from enterocytes into the gut lumen. |

| GLUT9a | SLC2A9 | Solute Carrier | Liver (Hepatocyte Basolateral) | Efflux: Release from the liver into circulation. |

| GLUT9b | SLC2A9 | Solute Carrier | Intestine (Basolateral) | Influx/Efflux: Transport between enterocytes and circulation. |

| GLUT9 (general) | SLC2A9 | Solute Carrier | Vascular Smooth Muscle, Adipocytes, BBB | Influx: Uptake from circulation into various peripheral cells. |

Molecular and Cellular Signaling Roles of 1h Purine 2,6,8 3h Trione

1H-Purine-2,6,8(3H)-trione as a Modulator of Innate Immunity and Inflammation

1H-Purine-2,6,8(3H)-trione, in both its soluble and crystalline forms (monosodium urate), acts as a significant modulator of the innate immune system. ntnu.noplos.org It is recognized as a danger-associated molecular pattern (DAMP), a signal released from damaged or dying cells that can initiate an inflammatory response. ntnu.nojrd.or.kr

NLRP3 Inflammasome Activation Mechanisms

A central mechanism through which 1H-Purine-2,6,8(3H)-trione exerts its pro-inflammatory effects is by activating the NLRP3 inflammasome, a multi-protein complex in the cytosol of immune cells like macrophages. ntnu.nojrd.or.krmdpi.com Activation of the NLRP3 inflammasome is a critical step leading to the maturation and release of potent pro-inflammatory cytokines. jrd.or.krnih.gov

A decrease in intracellular potassium concentration is another critical signal for NLRP3 inflammasome activation. nih.gov 1H-Purine-2,6,8(3H)-trione, particularly in its crystalline form, can trigger potassium efflux from cells. mdpi.comnih.gov This process can be mediated by the activation of purinergic receptors, specifically the P2X7 receptor, by extracellular ATP. nih.govnih.govnih.gov ATP, often released from damaged cells, acts as a potent activator of the NLRP3 inflammasome by causing a significant drop in cytoplasmic potassium levels. nih.govnih.gov The binding of ATP to P2X7 receptors, which are ion channels, facilitates this potassium efflux, thereby promoting the assembly of the NLRP3 inflammasome. nih.govnih.gov

Toll-like receptor 4 (TLR4) has been identified as a receptor for 1H-Purine-2,6,8(3H)-trione, playing a crucial role in amplifying its inflammatory effects. spandidos-publications.com Soluble 1H-Purine-2,6,8(3H)-trione can interact with TLR4, leading to the activation of the MyD88-dependent signaling pathway. spandidos-publications.comresearchgate.net This initial signaling, often referred to as the "priming" step, results in the increased transcription of pro-inflammatory genes, including the components of the NLRP3 inflammasome and pro-interleukin-1β (pro-IL-1β). jrd.or.krspandidos-publications.com In essence, TLR4 engagement by 1H-Purine-2,6,8(3H)-trione sets the stage for a more robust inflammatory response upon subsequent inflammasome activation. spandidos-publications.complos.org

Potassium Efflux and Purinergic Receptor Signaling

Cytokine Production and Release Regulation (e.g., IL-1β, IL-18)

The activation of the NLRP3 inflammasome by 1H-Purine-2,6,8(3H)-trione culminates in the activation of caspase-1. ntnu.nojrd.or.kr Activated caspase-1 is a protease that cleaves the inactive precursors of two powerful pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature and biologically active forms, IL-1β and IL-18. jrd.or.krnih.gov

The release of IL-1β is a pivotal event in the inflammatory cascade initiated by 1H-Purine-2,6,8(3H)-trione. jci.orgunil.ch IL-1β is a key mediator of acute inflammation, responsible for recruiting neutrophils and other immune cells to the site of inflammation. jci.orgunil.ch Studies have shown that soluble 1H-Purine-2,6,8(3H)-trione can induce the production of IL-1β in macrophages and that this process is dependent on the NLRP3 inflammasome. ntnu.nofrontiersin.org

Similarly, IL-18 is also processed and released following NLRP3 inflammasome activation by 1H-Purine-2,6,8(3H)-trione. nih.govpnas.org While its role in the acute inflammatory flare of gout may be less prominent than that of IL-1β, elevated levels of IL-18 are observed in conditions associated with high levels of 1H-Purine-2,6,8(3H)-trione. pnas.orgru.nl IL-18 can contribute to the inflammatory environment by inducing the production of other cytokines, such as TNF-α. pnas.org

The table below summarizes the key research findings on the regulation of cytokine production by 1H-Purine-2,6,8(3H)-trione.

| Cytokine | Effect of 1H-Purine-2,6,8(3H)-trione | Key Mediating Pathway | Reference |

| IL-1β | Increased production and release | NLRP3 inflammasome/Caspase-1 | ntnu.no, nih.gov, jrd.or.kr |

| IL-18 | Increased production and release | NLRP3 inflammasome/Caspase-1 | nih.gov, pnas.org, jrd.or.kr |

| TNF-α | Indirectly induced via IL-18 | - | pnas.org |

| IL-6 | Potentiated production | - | researchgate.net |

| IL-8 | Potentiated production | - | researchgate.net |

Oxidative Stress and Redox Homeostasis Regulation by 1H-Purine-2,6,8(3H)-trione

The relationship between 1H-Purine-2,6,8(3H)-trione and oxidative stress is complex and appears to be context-dependent, exhibiting both pro-oxidant and antioxidant properties. nih.govnih.gov

As a pro-oxidant , the production of 1H-Purine-2,6,8(3H)-trione by the enzyme xanthine (B1682287) oxidase is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) anions. nih.govbiochemia-medica.com Intracellularly, 1H-Purine-2,6,8(3H)-trione can promote oxidative stress by activating NADPH oxidases and inducing mitochondrial ROS production. mdpi.comnih.gov This pro-oxidant activity is implicated in the development of endothelial dysfunction and vascular damage. mdpi.comspandidos-publications.com

Conversely, 1H-Purine-2,6,8(3H)-trione can also act as a potent antioxidant . nih.govjci.org In the extracellular environment, it is a major scavenger of free radicals, capable of neutralizing superoxide and peroxynitrite. nih.gov This antioxidant capacity is thought to be responsible for up to 55% of the free radical scavenging capacity in the blood. nih.gov This dual role highlights the delicate balance of redox homeostasis and how its disruption by abnormal levels of 1H-Purine-2,6,8(3H)-trione can have significant physiological consequences.

The following table outlines the dual role of 1H-Purine-2,6,8(3H)-trione in redox homeostasis.

| Role | Mechanism | Cellular Compartment | Consequence | Reference |

| Pro-oxidant | Production via xanthine oxidase, activation of NADPH oxidase, induction of mitochondrial ROS | Intracellular | Increased oxidative stress, endothelial dysfunction | nih.gov, nih.gov, mdpi.com |

| Antioxidant | Scavenging of superoxide and peroxynitrite | Extracellular | Protection against oxidative damage | nih.gov, nih.gov |

Antioxidant Mechanisms and Radical Scavenging Capacity

Uric acid is recognized as a significant antioxidant in human plasma, contributing to a substantial portion of the blood's total antioxidant capacity. nih.govnih.gov Its protective effects are attributed to its ability to scavenge a variety of reactive oxygen species (ROS). chemsrc.com

The primary antioxidant mechanisms of uric acid include:

Scavenging of Free Radicals: Uric acid effectively neutralizes potent oxidants such as singlet oxygen, hydroxyl radicals, and peroxynitrite. chemsrc.comeshonline.org This action helps to protect cells from oxidative damage.

Chelation of Metal Ions: By binding to metal ions, uric acid can inhibit metal-catalyzed oxidation reactions, further contributing to its antioxidant profile. nih.gov

Reaction with Peroxynitrite: Uric acid readily reacts with and scavenges peroxynitrite and its decomposition product, nitrogen dioxide radical, a highly reactive and damaging species. tandfonline.com

| Reactive Species Scavenged by Uric Acid | Effect |

| Singlet Oxygen | Neutralization |

| Hydroxyl Radical | Neutralization |

| Peroxynitrite | Scavenging |

| Nitrogen Dioxide Radical | Scavenging |

Pro-oxidant Activity and Cellular ROS Generation (e.g., XOR-mediated ROS)

Despite its antioxidant properties, uric acid can also exhibit pro-oxidant effects under certain conditions. This dual nature is a critical aspect of its biological activity. nih.govtandfonline.com

The pro-oxidant activity of uric acid is primarily associated with:

Xanthine Oxidoreductase (XOR) Activity: The synthesis of uric acid from hypoxanthine (B114508) and xanthine is catalyzed by the enzyme xanthine oxidoreductase (XOR). nih.govebi.ac.uk This enzymatic process, particularly in its xanthine oxidase (XO) form, generates ROS, such as superoxide anions and hydrogen peroxide, as byproducts. unibo.itmdpi.com

Urate Radical Formation: The one-electron oxidation of urate can produce a urate free radical. nih.gov This radical can, in turn, initiate or propagate radical chain reactions, contributing to oxidative stress.

Inflammasome Activation: In its soluble form, uric acid can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines. This process is linked to mitochondrial oxidant production. nih.gov

Interplay with Intracellular Signaling Cascades

Uric acid has been shown to modulate several key intracellular signaling pathways, influencing a range of cellular processes from metabolism and growth to inflammation and apoptosis.

AMP-Activated Protein Kinase (AMPK) and Mammalian Target of Rapamycin (B549165) (mTOR) Modulation

Soluble uric acid can influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways, which are central regulators of cellular energy homeostasis and growth. Activation of the NLRP3 inflammasome by soluble uric acid has been linked to mitochondrial oxidant production that is dependent on the AMPK-mTOR pathway. nih.gov

PI3K-Akt Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, crucial for cell growth, proliferation, and survival, can be influenced by conditions associated with high uric acid levels. For instance, the production of ROS through pathways involving uric acid can inhibit the activation of PI3K and Akt. nih.gov

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathway Cross-talk

There is significant cross-talk between the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both of which are critical in mediating inflammatory responses. Uric acid can induce oxidative stress, which is a known activator of MAPK pathways such as p38 and ERK1/2. nih.gov The activation of these MAPK pathways can, in turn, influence NF-κB activity, creating a complex signaling network that can contribute to inflammatory conditions. thermofisher.comwaocp.org Hyperuricemia has been shown to upregulate the phosphorylation of ERK and p38 in vivo. nih.gov

Genetic and Epigenetic Regulation of 1h Purine 2,6,8 3h Trione Homeostasis

Genetic Polymorphisms in Purine (B94841) Metabolism Enzymes

The enzymes involved in the breakdown of purines are critical in determining the amount of uric acid produced. Genetic variations within the genes encoding these enzymes can significantly impact their efficiency and, consequently, uric acid homeostasis.

Single Nucleotide Polymorphisms (SNPs) and Enzyme Functionality

Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. Such variations in genes encoding purine metabolism enzymes can alter enzyme activity, leading to either overproduction or underproduction of uric acid. For instance, genetic polymorphisms in enzymes like xanthine (B1682287) dehydrogenase (XDH), which catalyzes the final steps of purine breakdown to uric acid, have been studied in relation to their impact on metabolism. nih.gov While some studies have not found a direct association between specific XDH SNPs and clinical parameters in all patient groups, the potential for these genetic variations to influence purine metabolism remains an area of active research. nih.gov Deficiencies or alterations in other enzymes within the purine metabolism pathway, such as hypoxanthine-guanine phosphoribosyltransferase, are known to cause significant disturbances in uric acid levels. nih.gov

Genetic Polymorphisms in Urate Transporter Proteins

The excretion of uric acid is primarily handled by the kidneys, where a network of transporter proteins facilitates its movement. Genetic variations in the genes encoding these transporters are a major determinant of serum uric acid levels. mdpi.com

SNPs Affecting Transporter Expression and Activity (e.g., ABCG2, URAT1, GLUT9)

Several key transporter proteins, including ATP-binding cassette subfamily G member 2 (ABCG2), urate transporter 1 (URAT1, encoded by the SLC22A12 gene), and glucose transporter 9 (GLUT9, encoded by the SLC2A9 gene), play pivotal roles in urate handling. mdpi.comjrheum.org

ABCG2: This transporter is involved in the efflux of urate from cells, contributing to its excretion. google.com A common SNP, rs2231142 (Q141K), in the ABCG2 gene results in a significant reduction in the transporter's ability to move urate. google.commdpi.com This loss-of-function variant is strongly associated with an increased risk of hyperuricemia and gout. mdpi.commygenefood.com Individuals carrying the risk allele for this SNP have been shown to have a substantially higher likelihood of developing these conditions. mygenefood.com Another SNP, rs2725220, has also been linked to elevated uric acid levels, particularly in men. genominfo.org

URAT1 (SLC22A12): This protein is a primary regulator of urate reabsorption in the kidneys. mygenefood.comscirp.org Polymorphisms in the SLC22A12 gene can lead to altered URAT1 function. For example, certain SNPs are associated with decreased urinary uric acid excretion, contributing to hyperuricemia and gout. jrheum.orgscirp.org Specifically, the T allele of rs11231825 in URAT1 has been positively associated with being a urate underexcretor. jrheum.org

GLUT9 (SLC2A9): This transporter is also crucial for urate reabsorption in the kidney. plos.orgnih.gov Genome-wide association studies have consistently identified SNPs within the SLC2A9 gene as having a strong association with serum uric acid levels. plos.orgnih.gov The nonsynonymous SNP rs16890979 (Val253Ile) is strongly linked to uric acid levels, with the minor allele being associated with a decrease in serum urate. Another SNP, rs6855911, has also shown a highly significant association with serum uric acid. plos.orgnih.gov

Table 1: Key SNPs in Urate Transporter Genes and their Association with Uric Acid Levels

| Gene | SNP | Effect on Uric Acid Levels | Associated Conditions |

|---|---|---|---|

| ABCG2 | rs2231142 (Q141K) | Increased | Hyperuricemia, Gout google.commdpi.commygenefood.com |

| rs2725220 | Increased | Hyperuricemia genominfo.org | |

| URAT1 (SLC22A12) | rs11231825 | Increased (in underexcretors) | Gout jrheum.org |

| GLUT9 (SLC2A9) | rs16890979 (Val253Ile) | Decreased | Protective against hyperuricemia |

| rs6855911 | Decreased | Protective against hyperuricemia plos.orgnih.gov | |

| rs1014290 | Increased | Hyperuricemia dovepress.com |

Advanced Methodologies in 1h Purine 2,6,8 3h Trione Research

Computational and Mathematical Modeling of Purine (B94841) Metabolic Networks

The intricate network of biochemical reactions that constitute purine metabolism, culminating in the production of 1H-Purine-2,6,8(3H)-trione (uric acid), has been a subject of extensive computational and mathematical modeling. These models serve as powerful tools to understand the complex dynamics of this pathway, predict the consequences of enzymatic defects, and identify potential therapeutic targets. nih.govnih.govscispace.com

Kinetic Models of Metabolic Pathways

Various kinetic modeling approaches have been employed to simulate purine metabolism, each with its own set of assumptions and data requirements. These models aim to represent the rate of each enzymatic reaction as a function of metabolite concentrations.

Michaelis-Menten Kinetics: This is a classic approach used to describe the kinetics of many enzymes in the purine pathway. nih.govcwru.edu It assumes that the enzyme and substrate rapidly form a complex, which then breaks down to release the product. nih.gov However, a complete Michaelis-Menten model for the entire purine pathway is challenging to construct due to incomplete kinetic data for all enzymes and the difficulty of incorporating qualitative regulatory information. nih.govcwru.edu A study re-examining the kinetics of xanthine (B1682287) oxidase, a key enzyme in uric acid production, highlighted that while the Michaelis-Menten model can be a useful approximation, more comprehensive models that account for factors like reaction reversibility may provide more accurate parameter estimates. nih.gov

Power-Law, Generalized Mass Action (GMA), and S-system Models: To overcome the limitations of purely Michaelis-Menten-based models, researchers have turned to alternative formalisms like power-law representations. nih.govcwru.edu These approaches, including Generalized Mass Action (GMA) and S-system models, are part of Biochemical Systems Theory (BST). nih.govudl.cat They represent reaction rates as products of power-law functions of the metabolite concentrations. nih.govcwru.edu A key advantage is their ability to integrate different types of data and handle incomplete information. nih.govcwru.edu

A "Complemented Michaelis-Menten" (CMM) model has been developed, which uses Michaelis-Menten rate laws for well-characterized enzymes and power-law functions for others. nih.govcwru.edu

Pure power-law models, such as the GMA and S-system models, have also been constructed. nih.govcwru.edu Comparative analyses have shown that for moderate metabolic changes, all three models (CMM, GMA, and S-system) yield similar and clinically consistent results. nih.gov However, the GMA model appears to better capture the dynamics of significant enzyme deficiencies. nih.gov A GMA model of human purine metabolism has been shown to accurately reproduce a wide range of biochemical and clinical observations in both healthy individuals and those with metabolic disorders. nih.gov

These computational models have proven useful in simulating the effects of enzyme deficiencies and overproduction, providing insights into the resulting patterns of intermediate metabolite concentrations. nih.govscispace.com They represent a valuable method for studying complex metabolic pathways and can aid in understanding inborn errors of metabolism. nih.gov

Systems Biology Approaches to Urate Homeostasis

Systems biology offers a holistic perspective on urate homeostasis, viewing it as a complex interplay of production, excretion, and transport processes regulated by a network of transporters in the kidneys and intestines. nih.govnih.gov This approach moves beyond the study of individual components to understand how they function together to maintain urate balance. nih.govnih.gov

A key concept in this field is the "Remote Sensing and Signaling Hypothesis," which posits that transporters like those for urate mediate communication between different organs. nih.govnih.gov For instance, in chronic kidney disease, intestinal excretion of urate becomes more prominent, suggesting a communication link between the failing kidney and the gut to maintain homeostasis. nih.govnih.gov

The major transporters involved in urate homeostasis include:

Renal Transporters: SLC2A9 (GLUT9), URAT1 (SLC22A12), OAT1 (SLC22A6), and OAT3 (SLC22A8) are the primary regulators of urate handling in the kidneys. nih.govnih.govmdpi.com

Intestinal Transporters: ABCG2 is a key transporter regulating urate transport in the intestine. nih.govnih.gov

Other Transporters: OAT4 (SLC22A11), OAT10 (SLC22A13), NPT1 (SLC17A1), NPT4 (SLC17A3), MRP2 (ABCC2), and MRP4 (ABCC4) also play a role. nih.gov

Genetic inactivation of Glut9 in mice has been shown to induce high levels of uric acid in the urine (hyperuricosuria) and urate-induced kidney damage, confirming its major role in urate homeostasis. pnas.org Systems biology frameworks provide a valuable tool for understanding the intricate regulation of urate levels under both normal and pathological conditions. nih.govnih.gov

Structural Biology Techniques for Purine Metabolizing Enzymes and Transporters

Understanding the three-dimensional structures of the proteins involved in purine metabolism and transport is crucial for elucidating their mechanisms of action and for designing targeted therapies. Techniques like cryo-electron microscopy and X-ray crystallography have provided unprecedented insights into these molecular machines. nih.govrcsb.orgscienceopen.com

Cryo-Electron Microscopy (Cryo-EM) for Protein Structure Elucidation

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of large protein complexes, including membrane transporters and enzymes involved in purine metabolism. scienceopen.comuochb.cznih.gov

Recent breakthroughs using cryo-EM have revealed the structures of key human urate transporters:

URAT1 (Urate Transporter 1): Cryo-EM structures of human URAT1, in complex with uric acid and various anti-gout drugs, have been determined. nih.govbiorxiv.org These studies have captured the transporter in different conformational states, revealing how it binds and transports uric acid. nih.govpdbj.org The structures show that uric acid binds within a phenylalanine-rich pocket and interacts with key "gating" residues that drive the transport cycle. nih.gov This detailed structural information provides a foundation for designing more potent and specific inhibitors. nih.govpdbj.org

GLUT9 (Glucose Transporter 9): The structure of human GLUT9 in complex with uric acid has also been solved using cryo-EM. rcsb.orgscienceopen.com These structures, at resolutions of up to 3.3 Å, reveal the molecular basis for GLUT9's preference for urate over glucose. rcsb.orgpnas.org Key residues, such as Tyr327, Asn333, and Trp336, have been identified as critical for urate binding through hydrogen bond interactions. scienceopen.com

Cryo-EM has also been instrumental in studying the structure of enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH) , a key enzyme in purine biosynthesis. uochb.czoup.comelifesciences.org Studies have shown that IMPDH can form filamentous structures, and cryo-EM has revealed how these filaments assemble and how this assembly can tune the enzyme's sensitivity to feedback inhibition. oup.comelifesciences.org This dynamic assembly is a mechanism for regulating metabolic activity in response to cellular needs. oup.comcuni.cz

X-ray Crystallography for Ligand-Protein Interaction Analysis

X-ray crystallography has long been a cornerstone of structural biology, providing detailed atomic-level information about how ligands, such as substrates and inhibitors, interact with their protein targets.

In the context of purine metabolism, X-ray crystallography has been used to study enzymes like GMP reductase . A study on Mycobacterium smegmatis GMPR combined X-ray crystallography with cryo-EM to understand its regulation by ATP and GTP. researchgate.net The crystal structures revealed how the binding of these nucleotides stabilizes different conformational states of the enzyme, thereby controlling its activity. researchgate.net

While cryo-EM is increasingly used for large and flexible complexes, X-ray crystallography remains a powerful tool for obtaining very high-resolution structures, which are invaluable for detailed analysis of binding pockets and for guiding structure-based drug design.

Advanced Analytical Techniques for 1H-Purine-2,6,8(3H)-trione Quantification and Metabolomics

Accurate quantification of 1H-Purine-2,6,8(3H)-trione (uric acid) and other related metabolites is essential for both clinical diagnostics and research. A variety of advanced analytical techniques are employed for this purpose, offering high sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of uric acid in various biological samples, including urine and plasma. nvkc.nlnih.govnih.govresearchgate.nettandfonline.com This technique offers excellent specificity and a wide linear range for detection. researchgate.net

Methodology: LC-MS/MS methods typically involve separating uric acid from other components in the sample using liquid chromatography, followed by detection with tandem mass spectrometry. nvkc.nlnih.gov Isotopically labeled uric acid (e.g., 1,3-¹⁵N₂-uric acid) is often used as an internal standard to ensure accuracy. nvkc.nl The analysis is frequently performed in negative electrospray ionization mode, monitoring specific precursor-to-product ion transitions. nvkc.nl

Applications: LC-MS/MS has been successfully applied to quantify uric acid in urine for screening for inborn errors of purine metabolism and for comparing with traditional enzymatic assays. nvkc.nl It has also been used to measure uric acid in plasma to evaluate the efficacy of treatments. nih.govresearchgate.net Furthermore, it enables the simultaneous quantification of multiple purine metabolites, such as xanthine, hypoxanthine (B114508), and allantoin (B1664786), in both fresh and biobanked urine samples. tandfonline.com

Capillary Electrophoresis (CE) is another powerful analytical tool for uric acid analysis. tandfonline.comresearchgate.net It is particularly well-suited for clinical analyses due to its requirement for very small sample volumes, minimal sample preparation, and rapid analysis times. tandfonline.com

Detection Methods: CE can be coupled with various detection methods, including UV detection and chemiluminescence. tandfonline.comcapes.gov.br A sensitive method using CE with chemiluminescence detection has been developed, based on the enhancement effect of uric acid on the reaction between luminol (B1675438) and potassium ferricyanide. capes.gov.brnih.gov

Performance: CE methods have shown good agreement with enzymatic assays and have been validated for the analysis of uric acid in urine and serum. tandfonline.com They can achieve low detection limits and good reproducibility. capes.gov.brnih.gov For instance, an autonomous CE system for high-throughput analysis of dried blood spots has been developed, capable of processing 240 samples per day. researchgate.net

Electrochemical Biosensors offer a promising approach for rapid, cost-effective, and point-of-care detection of uric acid. researchgate.netmdpi.comresearchgate.netmdpi.com These sensors utilize various nanomaterials to enhance their sensitivity and selectivity. mdpi.comacs.org

Types of Sensors: Both enzymatic and non-enzymatic sensors have been developed. Enzymatic sensors often immobilize the enzyme uricase on an electrode surface. researchgate.net Non-enzymatic sensors use materials like metal oxide nanoparticles (e.g., CuO, CeO₂) or carbon-based nanomaterials (e.g., carbon nanotubes, graphene oxide) to directly catalyze the electrochemical oxidation of uric acid. researchgate.netmdpi.comacs.org

Performance: These sensors can exhibit a wide linear detection range and low limits of detection, making them suitable for monitoring uric acid in various biofluids like sweat, urine, and serum. researchgate.netmdpi.comacs.org Wearable electrochemical sensors have also been developed for the simultaneous detection of uric acid and other metabolites like glucose in sweat. mdpi.com

Metabolomics , the comprehensive analysis of all small-molecule metabolites in a biological system, provides a systems-level view of metabolic alterations associated with conditions like hyperuricemia and gout. mdpi.combohrium.commdpi.comnews-medical.net

Methodology: Metabolomics studies typically employ high-resolution mass spectrometry, often combined with liquid or gas chromatography, to profile a wide range of metabolites in samples such as serum, urine, and saliva. mdpi.combohrium.comnih.gov

Findings: These studies have identified significant alterations in various metabolic pathways in individuals with hyperuricemia and gout, including purine metabolism, amino acid metabolism, lipid metabolism, and energy metabolism. mdpi.comnih.gov For example, metabolomic analyses have highlighted the potential role of arginine metabolism in the progression from asymptomatic hyperuricemia to gout. nih.gov Such approaches are valuable for discovering potential biomarkers to predict disease progression and for gaining deeper insights into the underlying pathophysiology. mdpi.combohrium.commdpi.com

Below is an interactive table summarizing the performance of various advanced analytical techniques for uric acid quantification.

High-Resolution Mass Spectrometry (HRMS) in Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in metabolomics for the comprehensive analysis of small molecules like 1H-Purine-2,6,8(3H)-trione from complex biological samples. mdpi.com Its high sensitivity, mass accuracy, and rapid data acquisition capabilities enable the profiling of chemical exposures and related biomolecules. researchgate.net HRMS is frequently coupled with separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) to enhance the coverage and resolution of the metabolome. bohrium.com

Detailed research findings demonstrate the power of HRMS in studying purine metabolism. For instance, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with HRMS have been developed for the simultaneous quantification of multiple purine degradation pathway metabolites, including uric acid, in human plasma and commercial dog foods. longdom.orgnih.gov These methods are crucial for investigating metabolic disorders associated with the purine pathway. nih.gov HILIC is particularly suitable for separating highly hydrophilic and polar compounds like purine metabolites. nih.gov

Metabolomic studies using HRMS have successfully profiled metabolic signatures in various biological matrices such as serum, urine, saliva, and feces to understand conditions like hyperuricemia and gout. mdpi.com These analyses often employ both positive and negative ionization modes to improve the coverage of metabolites detected. mdpi.com For example, in studies of the human urinary metabolome, hundreds of metabolites have been characterized, providing valuable data for annotating metabolomics datasets. ebi.ac.uk The precise mass measurement of HRMS allows for the confident identification of compounds; for uric acid, the protonated molecule [M+H]⁺ is observed at an m/z that corresponds to its elemental formula, C₅H₄N₄O₃.

The robustness of these methods is confirmed through systematic validation, assessing parameters like linearity, accuracy, precision, and stability. nih.gov This ensures that the quantitative data generated is reliable for understanding the nature and severity of diseases related to purine metabolism. nih.gov

Table 1: Performance Characteristics of a HILIC-HRMS Method for 1H-Purine-2,6,8(3H)-trione Quantification in Human Plasma

| Parameter | Reported Value/Finding | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.gov |

| Intra-day Precision (RSD%) | < 6.7% | nih.gov |

| Inter-day Precision (RSD%) | < 8.9% | nih.gov |

| Accuracy (Recovery) | 90.0% - 110.0% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 3 - 10,000 ng/mL (range for all analytes) | nih.gov |

| Observed Ion (ESI+) | m/z 169.0125 [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used extensively in metabolomics. nih.gov It offers several advantages, including simple sample preparation, high reproducibility, and a non-destructive nature, which allows the sample to be used for further analyses. nih.govnih.gov NMR is considered a primary analytical method and can provide absolute quantification of all detectable metabolites in a sample, often using a single internal standard. nih.govacs.org

In the context of 1H-Purine-2,6,8(3H)-trione, NMR spectroscopy is applied for both structural confirmation and quantitative measurement in biological fluids like serum and urine. nih.govresearchgate.net NMR-based metabolomic studies have been instrumental in investigating metabolic changes in conditions such as hyperuricemia, gout, and the formation of recurrent urinary stones. nih.govhra.nhs.uk These studies often identify a wide range of metabolites, providing a systemic "fingerprint" of the metabolic state. researchgate.netresearchgate.net

For structural analysis, while ¹H NMR is a common technique, its application to uric acid is limited by the compound's lack of non-exchangeable protons. jove.com However, ¹H NMR spectra can still provide information when run in specific solvents like DMSO-d6, where signals from exchangeable protons can be observed. rsc.org For more detailed structural elucidation, ¹³C NMR is an alternative technique. jove.com Furthermore, the use of isotopically labeled 1H-Purine-2,6,8(3H)-trione (e.g., with ¹³C or ¹⁵N) is crucial for tracing metabolic pathways and as internal standards in both NMR and MS-based studies. isotope.com

Quantitative NMR (qNMR) is a dedicated application that measures the concentration of an analyte based on the linear relationship between signal intensity and the number of nuclei present. nih.govacs.org This technique allows for the accurate quantification of uric acid in complex mixtures without requiring a standard sample of the analyte itself, relying instead on a certified internal standard. acs.org The method is highly valued in pharmaceutical and clinical research for its accuracy and reliability. nih.gov

Table 2: NMR Data and Parameters Relevant to 1H-Purine-2,6,8(3H)-trione Analysis

| Parameter | Description/Value | Reference |

|---|---|---|

| ¹H NMR Chemical Shift (DMSO-d₆) | δ 10.82 (s, 1H, N3-H), 8.11 (s, 1H, C8-H) | |

| ¹³C NMR | Suggested as an alternative to ¹H NMR for structural characterization. | jove.com |

| Quantitative Method | qNMR provides absolute quantification using an internal standard. | nih.govnih.gov |

| Common qNMR Internal Standards | Maleic acid, Dimethylsulfone, Benzoic acid | acs.org |

| Isotopically Labeled Standards | e.g., Uric acid (2-¹³C, 98%; 1,3,7-¹⁵N₃, 98%) used in NMR and MS. | isotope.com |

| Application | Metabolomic profiling of serum and urine for disease biomarker discovery. | nih.govresearchgate.net |

Future Directions in 1h Purine 2,6,8 3h Trione Research

Elucidation of Novel Regulatory Mechanisms in Purine (B94841) Metabolism

The established pathway of purine breakdown culminating in uric acid is well-understood, but the intricate mechanisms that regulate it are still being uncovered. numberanalytics.com Future investigations will focus on identifying new regulatory molecules and pathways that control the synthesis and excretion of 1H-Purine-2,6,8(3H)-trione. A key area of interest is the regulation of xanthine (B1682287) oxidase, the enzyme that catalyzes the final steps of uric acid production. numberanalytics.com Its activity is influenced by more than just substrate levels, involving complex post-translational modifications and interactions.

Another critical area is the transport of uric acid in the kidneys and intestines. researchgate.net Genome-wide association studies (GWAS) have been instrumental in identifying key transporters that regulate serum uric acid levels. researchgate.net Understanding the genetic and molecular regulation of these transporters is crucial for developing new therapeutic strategies. Recent research has highlighted the importance of transporters like URAT1, GLUT9, and ABCG2 in both renal excretion and intestinal secretion of uric acid. researchgate.netahajournals.orgmdpi.com Polymorphisms in the genes encoding these transporters can significantly impact an individual's risk of developing hyperuricemia. mdpi.com Furthermore, the discovery of the "purinosome," a dynamic multi-enzyme complex for purine synthesis, suggests a higher level of metabolic organization and regulation that responds to cellular demand, presenting a new frontier for research. researchgate.net

Key Urate Transporters and Their Function

| Transporter | Gene | Location | Primary Function |

|---|---|---|---|

| Urate Transporter 1 | SLC22A12 | Kidney (Apical) | Reabsorption of urate from filtrate. researchgate.netmdpi.com |

| Glucose Transporter 9 | SLC2A9 | Kidney (Basolateral), Intestine | Reabsorption of urate from tubular cells into blood; may participate in intestinal secretion. jci.orgresearchgate.netahajournals.orgmdpi.com |

| ATP-binding cassette subfamily G member 2 | ABCG2 | Kidney (Apical), Intestine | Secretion of urate into the tubular lumen and gut. researchgate.netahajournals.orgmdpi.com |

Integration of Multi-Omics Data for Comprehensive Systemic Understanding

To achieve a holistic view of 1H-Purine-2,6,8(3H)-trione's role in the body, future research is moving towards the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This systems biology approach allows scientists to connect genetic variations to changes in gene expression, protein levels, and metabolite concentrations, providing a comprehensive picture of how uric acid influences health and disease. mdpi.comoup.com

Metabolomics, in particular, has become a powerful tool for studying hyperuricemia and gout, identifying systemic metabolic changes and potential biomarkers. mdpi.com Integrating these findings with GWAS data can reveal the causal pathways linking specific genes to metabolic phenotypes. mdpi.comoup.com For example, multi-omics network analysis has been used to link uric acid levels with other clinical variables like liver fat and specific microbial neighbors in the gut, highlighting the interconnectedness of metabolic pathways. researchgate.net Such integrated approaches are essential for understanding complex conditions like cardiovascular disease and chronic kidney disease, where uric acid is a known factor. oup.com

Development of Predictive Models for Metabolic Dysregulation

A major goal for future research is the development of robust models that can predict an individual's risk of developing metabolic disorders associated with 1H-Purine-2,6,8(3H)-trione. mdpi.com By combining large-scale clinical data with multi-omics information, researchers can use machine learning and artificial intelligence to create highly accurate predictive tools. oup.commdpi.com

Several studies have already demonstrated the potential of this approach. Predictive models have been developed for hyperuricemia in patients with hypertension and diabetic kidney disease, as well as for the formation of uric acid kidney stones. aeurologia.comnih.govfrontiersin.org These models identify key risk factors—such as body mass index (BMI), kidney function markers, and glucose levels—and use them to calculate a risk score. aeurologia.comnih.gov For instance, one study developed a nomogram for hyperuricemia risk in hypertensive patients with a high degree of accuracy, demonstrating the clinical utility of such models. nih.gov Future work will refine these models by incorporating more extensive multi-omics data to enhance their predictive power and enable personalized prevention and treatment strategies. mdpi.commdpi.com

Exploration of Unconventional Biological Roles and Interactions

Beyond its established role in purine metabolism, emerging evidence points to unconventional functions for 1H-Purine-2,6,8(3H)-trione. It possesses a dual nature, acting as a major antioxidant in human plasma while also having the capacity to be pro-oxidant and pro-inflammatory in certain cellular environments. jci.orgmdpi.com This "double-edged sword" effect is a key area of ongoing investigation. mdpi.com

The loss of the uricase enzyme during hominid evolution resulted in humans having significantly higher uric acid levels than most other mammals, suggesting a possible evolutionary advantage. jci.orgmdpi.compnas.org Theories propose that its antioxidant properties may have protected against oxidative stress, or that it played a role in maintaining blood pressure and stimulating foraging behavior. mdpi.compnas.orgnih.gov

Modern research is exploring its function as an endogenous "danger signal" that can activate the innate immune system and trigger inflammation, which is central to the pathology of gout. nih.govmdpi.com Uric acid can stimulate inflammatory pathways through various receptors, including Toll-like receptors and the NLRP3 inflammasome. nih.govmdpi.com Conversely, its antioxidant capabilities are being investigated for potential neuroprotective effects, with some studies noting an inverse relationship between uric acid levels and the risk of neurodegenerative diseases like multiple sclerosis. mdpi.comnih.gov Future studies will aim to clarify these context-dependent roles and interactions, which could pave the way for novel therapies that leverage its beneficial properties while mitigating its harmful ones. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1H-Purine-2,6,8(3H)-trione in synthetic or biological samples?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Compare experimental -NMR and -NMR spectra with reference data. For example, the -NMR of uric acid derivatives (e.g., 1,3-dimethyl analogues) shows characteristic peaks for methyl groups and hydroxyl protons .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and tautomeric forms, as uric acid derivatives often exhibit keto-enol tautomerism .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) by matching exact mass (168.11 g/mol) .

Q. What are the recommended protocols for synthesizing 1H-Purine-2,6,8(3H)-trione derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Alkylation Reactions : Introduce methyl or alkyl groups at N1, N3, or N7 positions using dimethyl sulfate or iodomethane in basic conditions (e.g., 3,7-dimethyl derivatives) .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) to isolate intermediates. Verify purity via LCMS (>95%) and elemental analysis .

- Scale-Up Considerations : Optimize reaction times and stoichiometry to minimize byproducts like 1,3,7-trimethyl analogues .

Q. How can aqueous solubility limitations of 1H-Purine-2,6,8(3H)-trione be addressed in biological assays?

- Methodology :

- Co-Solvent Systems : Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to enhance solubility without disrupting enzyme activity .

- pH Adjustment : Increase solubility in alkaline buffers (pH >8.4) by deprotonating hydroxyl groups .

- Salt Formation : Synthesize ammonium salts (e.g., ammonium urate) to improve hydrophilicity .

Advanced Research Questions